4-Amino-N-cyanobenzamide
Description
4-Amino-N-cyanobenzamide is a benzamide derivative characterized by a cyano group (-CN) attached to the amide nitrogen and an amino group (-NH₂) at the para position of the benzene ring. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol.
Properties
CAS No. |
77834-48-1 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-amino-N-cyanobenzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,10H2,(H,11,12) |
InChI Key |
TTXMBQPCLWNGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of 4-Amino-N-cyanobenzamide may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and the use of catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-N-cyanobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and stability. For instance, the polymorphic forms of 4-cyanobenzamide exhibit different mechanical responses and room-temperature phosphorescence due to variations in molecular stacking and hydrogen-bonding interactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Benzamide Derivatives
Structural and Electronic Comparisons
The table below summarizes key structural features and properties of 4-Amino-N-cyanobenzamide and related compounds:
Key Observations:
- Electronic Effects: The cyano group in 4-Amino-N-cyanobenzamide withdraws electron density, polarizing the amide bond and increasing susceptibility to nucleophilic attack. This contrasts with compounds like N-(4-aminophenyl)benzamide, where the amino group donates electrons, stabilizing the amide bond .
- Solubility: Amino-substituted derivatives (e.g., N-(4-aminophenyl)benzamide) exhibit higher aqueous solubility due to hydrogen bonding, whereas lipophilic substituents (e.g., sec-butyl in 4-Amino-N-(sec-butyl)benzamide) enhance membrane permeability .
- Biological Activity: Chloro and anilinophenyl groups (as in N-(4-anilinophenyl)-4-chlorobenzamide) are associated with anticancer activity, likely due to interactions with cellular kinases .
Reactivity and Stability
- Cyano vs. Nitro Groups: While both are electron-withdrawing, nitro groups (e.g., in 4-(Methylamino)-3-nitrobenzoic acid, ) are more destabilizing than cyano groups, increasing compound acidity and reducing shelf life .
- Amino vs. Methoxy Groups: Methoxy substituents (e.g., in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide) improve metabolic stability compared to amino groups, which may undergo oxidation .
Biological Activity
4-Amino-N-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
4-Amino-N-cyanobenzamide features an amino group and a cyano group attached to a benzamide structure. This unique arrangement contributes to its reactivity and biological profile, making it a candidate for further investigation in various therapeutic contexts.
The biological activity of 4-Amino-N-cyanobenzamide can be attributed to its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may modulate cellular signaling pathways through interactions with receptors, affecting various cellular processes .
Antiviral and Antibacterial Properties
Research indicates that 4-Amino-N-cyanobenzamide exhibits potential antiviral and antibacterial properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have shown that derivatives of 4-Amino-N-cyanobenzamide possess cytotoxicity against cancer cell lines, particularly leukemia cells. For instance, certain derivatives demonstrated micromolar range cytotoxicity comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance or reduce this cytotoxic effect, highlighting the importance of specific functional groups in determining biological activity .
Case Studies and Research Findings
Notable Research
- Synthesis and Evaluation : A study conducted using Ugi multicomponent reactions successfully synthesized various derivatives of 4-Amino-N-cyanobenzamide, which were then evaluated for their biological activities. The introduction of different substituents was shown to affect both the yield and the biological efficacy of the compounds synthesized .
- Cytotoxicity Studies : Another research effort focused on the cytotoxic effects of 4-Amino-N-cyanobenzamide derivatives against leukemia cells. The results indicated that certain structural modifications could enhance the potency against DNMTs, leading to potential therapeutic applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
